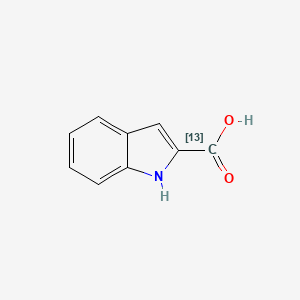

1H-indole-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-indole-2-carboxylic acid is a labeled compound of Indole-2-carboxylic acid, where the carbon at the 2-position of the indole ring is replaced with the carbon-13 isotope. This compound is significant in various scientific research fields due to its unique properties and applications.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 1H-indole-2-carboxylic acid typically involves the synthesis of Indole-2-carboxylic acid followed by the incorporation of the carbon-13 isotope. One common method involves the reflux reaction of ortho-methylnitrobenzene, diethyl oxalate, and sodium methoxide, followed by further reactions to introduce the carbon-13 isotope .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the product’s quality .

化学反应分析

Types of Reactions: 1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of indole derivatives with different functional groups.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.

Major Products: The major products formed from these reactions include various indole derivatives, which are often used in further synthetic applications .

科学研究应用

HIV-1 Integrase Inhibitors

Recent studies have highlighted the potential of 1H-indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, an essential enzyme in the viral replication cycle.

- Mechanism of Action : The indole core and the carboxyl group chelate two magnesium ions within the active site of integrase, disrupting its function. For instance, compound 3 demonstrated an IC50 value of 0.13 μM, indicating strong inhibitory activity against integrase strand transfer .

| Compound | IC50 Value (μM) | Mechanism |

|---|---|---|

| 3 | 0.13 | Chelation of Mg²⁺ ions |

| 17a | 3.11 | π-stacking interaction with viral DNA |

Case Study: Structural Optimization

In a study focused on optimizing derivatives of this compound, researchers synthesized several compounds that showed enhanced antiviral activity. The introduction of halogenated benzene rings at specific positions improved binding interactions with viral DNA, further increasing their efficacy .

Targeting Cancer Pathways

This compound has also been explored for its anticancer properties, particularly against liver cancer.

- Target Protein : A series of derivatives were designed to target the 14-3-3η protein, which plays a critical role in cell survival and proliferation.

| Compound | Cell Line Tested | Inhibition Activity |

|---|---|---|

| C11 | Bel-7402 | High |

| SMMC-7721 | Moderate | |

| Hep G2 | Moderate |

Compound C11 exhibited significant inhibitory effects against various liver cancer cell lines, including those resistant to conventional chemotherapy .

Cosmeceuticals

The antioxidant properties of this compound have led to its incorporation into cosmeceuticals. Its ability to mitigate oxidative stress makes it a candidate for formulations aimed at skin health .

作用机制

The mechanism of action of 1H-indole-2-carboxylic acid involves its interaction with various molecular targets. For instance, it has been found to inhibit the strand transfer of integrase, an enzyme crucial for the replication of HIV-1. The indole nucleus chelates with two magnesium ions within the active site of integrase, thereby inhibiting its function . This mechanism highlights its potential as a scaffold for developing integrase inhibitors.

相似化合物的比较

Indole-3-carboxylic Acid: Another indole derivative with similar chemical properties but different biological activities.

Indole-2-carboxamide: Known for its antitubercular and antitumor activities.

Uniqueness: 1H-indole-2-carboxylic acid is unique due to the incorporation of the carbon-13 isotope, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other isotopic labeling experiments. This isotopic labeling allows for detailed studies of metabolic pathways and molecular interactions that are not possible with the non-labeled compound .

属性

CAS 编号 |

1216839-31-4 |

|---|---|

分子式 |

C9H7NO2 |

分子量 |

162.152 |

IUPAC 名称 |

1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12)/i9+1 |

InChI 键 |

HCUARRIEZVDMPT-QBZHADDCSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)O |

同义词 |

2-Carboxyindole-13C; 2-Indolylformic Acid-13C; NSC 16598-13C; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。